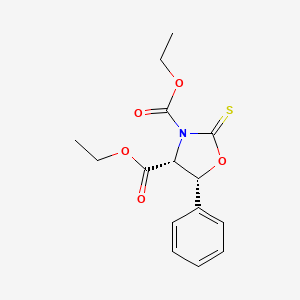
3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- is a chemical compound known for its unique structure and properties. This compound belongs to the class of oxazolidines, which are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. The presence of a phenyl group and a thioxo group adds to its complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted oxazolidine with a thioxo compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The presence of the thioxo group allows for unique interactions with sulfur-containing biomolecules, potentially affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Oxazolidinedicarboxylic acid derivatives: Compounds with different substituents on the oxazolidine ring.
Thioxo compounds: Other compounds containing the thioxo group, such as thioxoimidazolidines.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic rings.
Uniqueness
3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- is unique due to the combination of its oxazolidine ring, phenyl group, and thioxo group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
50684-97-4 |
|---|---|
Formule moléculaire |
C15H17NO5S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
diethyl (4R,5R)-5-phenyl-2-sulfanylidene-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H17NO5S/c1-3-19-13(17)11-12(10-8-6-5-7-9-10)21-15(22)16(11)14(18)20-4-2/h5-9,11-12H,3-4H2,1-2H3/t11-,12-/m1/s1 |
Clé InChI |
QNCHRJVRVHIIRG-VXGBXAGGSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@H](OC(=S)N1C(=O)OCC)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1C(OC(=S)N1C(=O)OCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



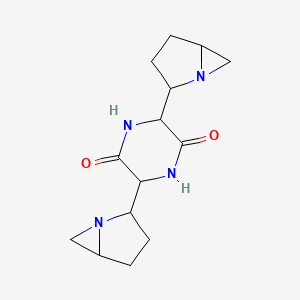
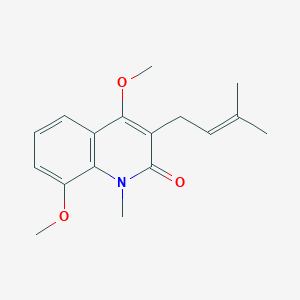
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
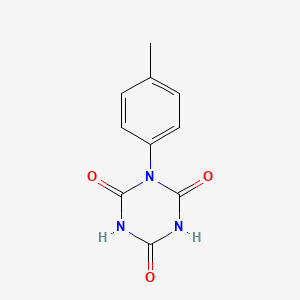

![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)

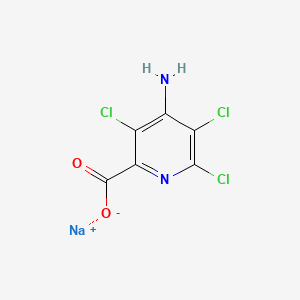

![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
